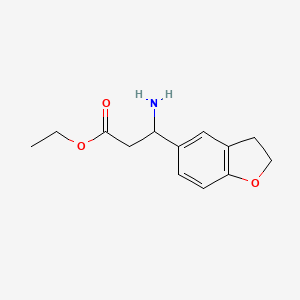![molecular formula C12H15ClN4O B13884451 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a chloromethyl group and a pyrazolyl-pyridazinone core, makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Alkylation: The pyrazole intermediate is then alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl group.
Formation of the Pyridazinone Core: The alkylated pyrazole is then reacted with a suitable nitrile or ester to form the pyridazinone core.
Chloromethylation: Finally, the pyridazinone derivative is chloromethylated using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the functional groups.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazolyl-pyridazinone core can interact with binding sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-3-one: Similar structure but with a different position of the carbonyl group.
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-5-one: Similar structure but with the carbonyl group at the 5-position.
3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-6-one: Similar structure but with the carbonyl group at the 6-position.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloromethyl group and the pyrazolyl-pyridazinone core allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClN4O |
|---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
3-(chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one |
InChI |
InChI=1S/C12H15ClN4O/c1-9(2)7-16-8-10(6-14-16)17-4-3-12(18)11(5-13)15-17/h3-4,6,8-9H,5,7H2,1-2H3 |
InChI Key |
VFCALTXTJVZVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


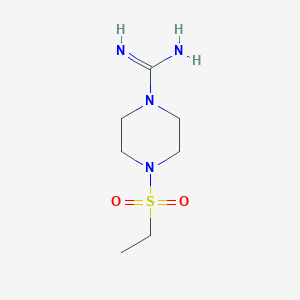
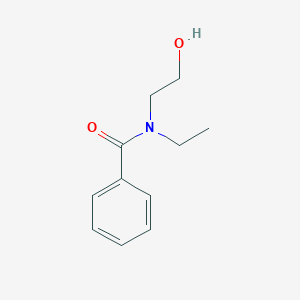
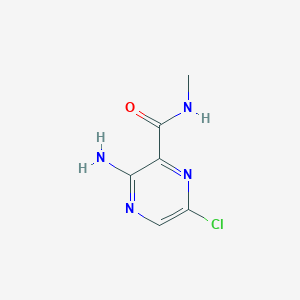

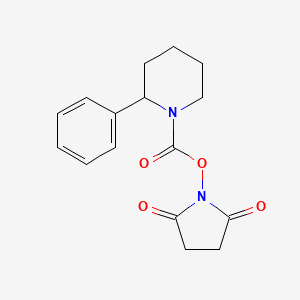
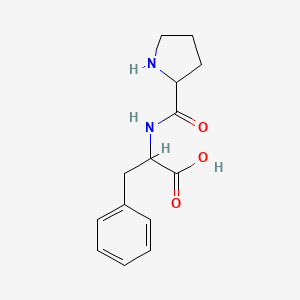
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
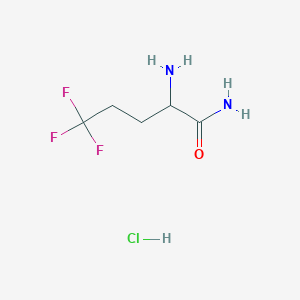
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
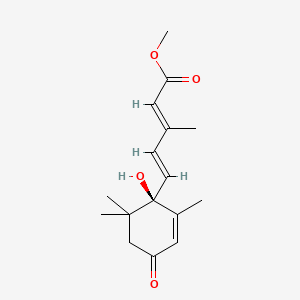


![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
